![molecular formula C7H11N3O2 B1443699 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester CAS No. 1330764-24-3](/img/structure/B1443699.png)
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester
Overview
Description
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester is a heterocyclic organic compound with the molecular formula C7H11N3O2 It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester typically involves the reaction of ethyl imidazole-4-carboxylate with formaldehyde and ammonia. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ammonia.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole-4-carboxylic acid derivatives.
Reduction: 5-Aminomethyl-3H-imidazole-4-carbinol.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
Scientific Research Applications
Medicinal Chemistry
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester has been explored for its potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of imidazole compounds exhibit antimicrobial properties. The compound was tested against various bacterial strains, showing promising results in inhibiting growth, suggesting its potential as a scaffold for developing new antibiotics .
Case Study: Anticancer Properties
Research indicated that imidazole derivatives can influence cancer cell proliferation. In vitro studies showed that this compound can induce apoptosis in specific cancer cell lines, indicating its potential role in cancer treatment .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other imidazole derivatives.
Synthesis of Novel Imidazoles
Recent advancements have highlighted methods to synthesize novel imidazole derivatives using this compound as a precursor. For instance, the reaction of this compound with various electrophiles has led to the formation of substituted imidazoles with diverse functional groups .
Reaction Type | Electrophile Type | Product Yield |
---|---|---|
N-alkylation | Alkyl halides | High |
Acylation | Acid chlorides | Moderate |
Coupling | Aryl halides | Variable |
Biochemical Applications
The compound's structure allows it to interact with biological systems, making it suitable for biochemical studies.
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor for certain kinases, which are critical in signal transduction and cancer progression .
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.
Polymerization Studies
Research has explored the incorporation of this compound into polymer matrices to enhance their properties. The addition of this compound can improve thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of 5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which can influence the activity of metalloenzymes. Additionally, the amino group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-imidazole-4-carboxamide: Similar structure but with a carboxamide group instead of an ester.
4-Amino-5-carbamoylimidazole: Contains a carbamoyl group at the 5-position.
5-Amino-3-methylisoxazole-4-carboxylic acid: Similar structure but with an isoxazole ring.
Uniqueness
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester is unique due to the presence of both an amino group and an ester group on the imidazole ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry.
Biological Activity
5-Aminomethyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS Number: 1330764-24-3) is a compound with significant biological activity, particularly in the fields of cancer research and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound has the molecular formula and consists of an imidazole ring, which is known for its biological significance. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. This compound has been investigated for its ability to inhibit cancer cell proliferation. Notably, compounds with similar structures have shown promising results in reducing tumor growth and inducing apoptosis in various cancer cell lines.
-
Mechanism of Action :
- The compound may inhibit tubulin polymerization, which is critical for cancer cell division. This mechanism is similar to that of established chemotherapeutic agents like paclitaxel and nocodazole .
- It has been observed that imidazole derivatives can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
- Case Studies :
Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of tubulin polymerization | |
Cell Cycle Arrest | G2/M phase arrest in cancer cells | |
Serotonin Modulation | Potential antidepressant effects |
Future Directions
Further research is warranted to fully elucidate the biological activity of this compound. Key areas for future studies include:
- In Vivo Studies : To confirm the efficacy observed in vitro and to assess pharmacokinetics.
- Mechanistic Studies : Detailed investigations into its interaction with cellular targets.
- Therapeutic Applications : Exploring its use in combination therapies for enhanced anticancer efficacy.
Properties
IUPAC Name |
ethyl 5-(aminomethyl)-1H-imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)6-5(3-8)9-4-10-6/h4H,2-3,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRZLDQFXPGVSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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